Uranium hydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uranium hydride is an inorganic compound formed by the combination of uranium and hydrogen. It is known for its pyrophoric nature, meaning it can spontaneously ignite in air. This compound exists in two primary phases: alpha-uranium hydride and beta-uranium hydride, which differ in their crystal structures and formation temperatures. This compound is highly toxic and has significant implications in both nuclear energy and military applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Uranium hydride is typically synthesized by exposing uranium metal to hydrogen gas at elevated temperatures. The reaction proceeds as follows: [ 2U + 3H_2 \rightarrow 2UH_3 ] This reaction occurs at temperatures between 250°C and 300°C. Further heating to about 500°C can reversibly remove the hydrogen, making this compound a convenient starting material for creating reactive uranium powder and various uranium compounds .

Industrial Production Methods: In industrial settings, this compound is produced by heating uranium metal in a hydrogen atmosphere. The process involves careful control of temperature and hydrogen pressure to ensure the formation of the desired hydride phase. The resulting this compound is then used in various applications, including the production of uranium carbide, nitride, and halide compounds .

Análisis De Reacciones Químicas

Types of Reactions: Uranium hydride undergoes several types of chemical reactions, including:

Oxidation: this compound reacts with oxygen to form uranium dioxide and water. [ 2UH_3 + O_2 \rightarrow 2UO_2 + 3H_2 ]

Reduction: this compound can be reduced back to uranium metal by heating in a vacuum or an inert atmosphere.

Substitution: this compound reacts with water to form uranium dioxide and hydrogen gas. [ 7U + 6H_2O \rightarrow 3UO_2 + 4UH_3 ]

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, water, and various acids. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving this compound include uranium dioxide, hydrogen gas, and various uranium compounds such as uranium carbide and uranium nitride .

Aplicaciones Científicas De Investigación

Uranium hydride has several scientific research applications, including:

Nuclear Energy: this compound is used as a precursor for producing uranium compounds used in nuclear reactors.

Hydrogen Storage: Due to its ability to reversibly absorb and release hydrogen, this compound is studied for its potential in hydrogen storage applications.

Material Science: Research on this compound helps understand hydrogen embrittlement and corrosion in uranium-based materials.

Superconductivity: Recent studies have explored the potential of this compound compounds to exhibit high-temperature superconductivity.

Mecanismo De Acción

The mechanism by which uranium hydride exerts its effects involves the absorption and release of hydrogen atoms. The hydrogen atoms diffuse through the uranium lattice, forming a network of brittle hydride over the grain boundaries. This process can lead to hydrogen embrittlement, causing the physical disintegration of the parent uranium metal. The molecular targets and pathways involved include the formation of uranium-hydrogen bonds and the subsequent expansion of the uranium lattice .

Comparación Con Compuestos Similares

Thorium Hydride: Similar to uranium hydride, thorium hydride is formed by the reaction of thorium with hydrogen. It also exhibits pyrophoric properties and is used in nuclear applications.

Plutonium Hydride: Plutonium hydride is another actinide hydride with similar properties to this compound, including pyrophoricity and toxicity.

Uniqueness of this compound: this compound is unique due to its specific applications in nuclear energy and its potential for high-temperature superconductivity. Its ability to reversibly absorb and release hydrogen makes it a valuable compound for hydrogen storage research. Additionally, the study of this compound provides insights into hydrogen embrittlement and corrosion processes in uranium-based materials .

Propiedades

Número CAS |

51680-55-8 |

|---|---|

Fórmula molecular |

H6U-6 |

Peso molecular |

244.077 g/mol |

Nombre IUPAC |

hydride;uranium |

InChI |

InChI=1S/U.6H/q;6*-1 |

Clave InChI |

WCHACNOGUNACFT-UHFFFAOYSA-N |

SMILES canónico |

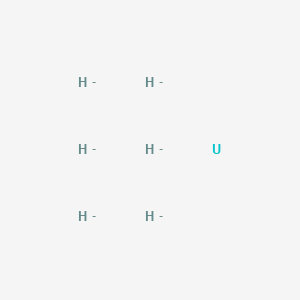

[H-].[H-].[H-].[H-].[H-].[H-].[U] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)

![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

![2-[5-(2-Hydroxyanilino)-2,4-dinitroanilino]phenol](/img/structure/B12640967.png)

![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)